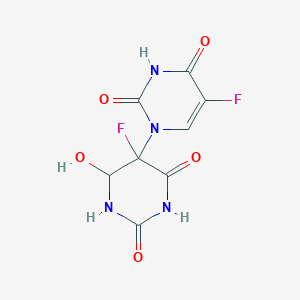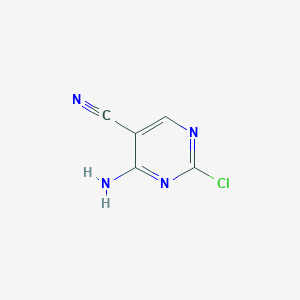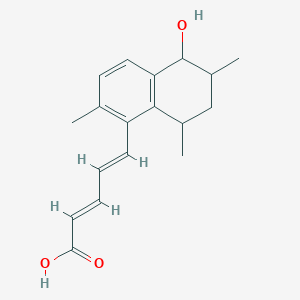
Arohynapene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arohynapene A is a naturally occurring compound that belongs to the family of marine-derived cyclic peptides. It was first isolated from the marine sponge Acanthostrongylophora ingens in 2010 by a group of scientists from the University of Tokyo. The compound has drawn significant attention from the scientific community due to its potential use in biomedical research.
Aplicaciones Científicas De Investigación
Anticoccidial Properties
Arohynapene A, along with arohynapene B, was identified as new anticoccidial agents produced by Penicillium sp. These compounds have shown effectiveness in inhibiting the growth of Eimeria tenella, a parasite responsible for coccidiosis in poultry, in an in vitro assay using BHK-21 cells. Arohynapene A particularly demonstrated significant activity, with no schizont in cells observed at concentrations above 35.0 μM (Masuma et al., 1994). This finding is crucial for the development of new treatments against coccidiosis, a significant disease affecting poultry farms worldwide.
Propiedades
Número CAS |
154445-08-6 |
|---|---|
Nombre del producto |
Arohynapene A |
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H22O3/c1-11-8-9-15-17(12(2)10-13(3)18(15)21)14(11)6-4-5-7-16(19)20/h4-9,12-13,18,21H,10H2,1-3H3,(H,19,20)/b6-4+,7-5+ |
Clave InChI |
LPDVNGOVYMGORG-YDFGWWAZSA-N |
SMILES isomérico |
CC1CC(C2=C(C1O)C=CC(=C2/C=C/C=C/C(=O)O)C)C |
SMILES |
CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C |
SMILES canónico |
CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C |
Sinónimos |
5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid arohynapene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
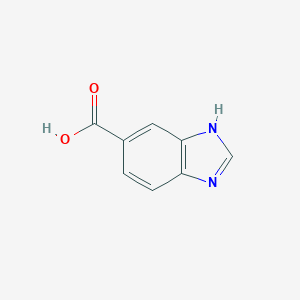
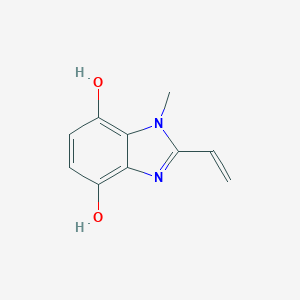
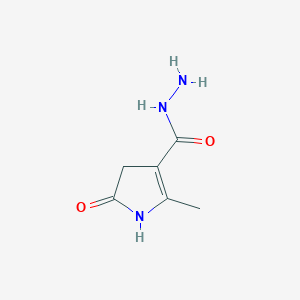
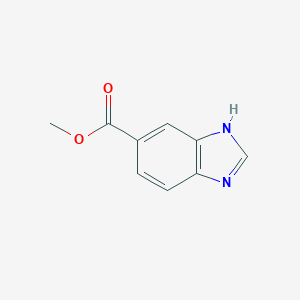
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
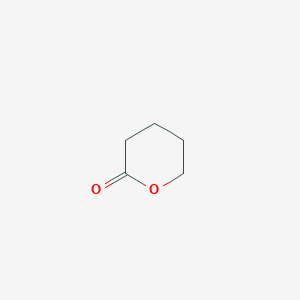
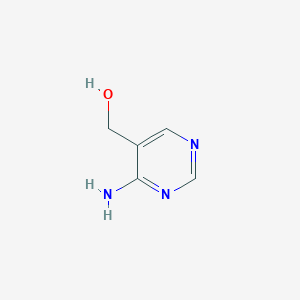

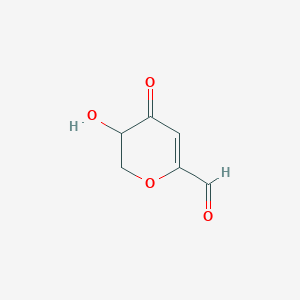
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
